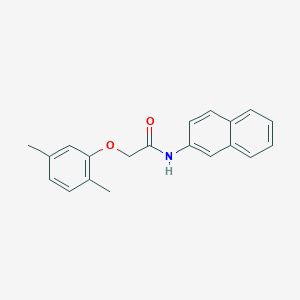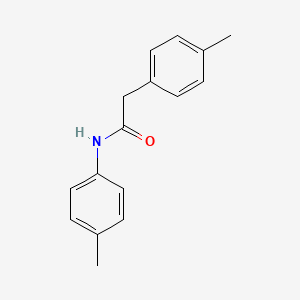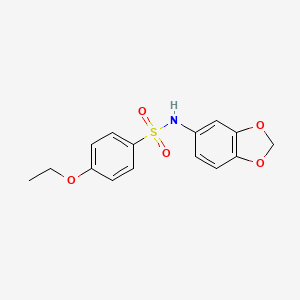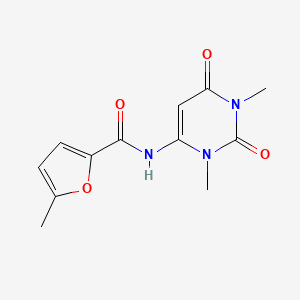
2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent anti-inflammatory and analgesic effects.
科学研究应用
DPA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DPA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neuroscience, DPA has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite. DPA has been shown to exhibit analgesic effects in animal models of neuropathic pain and has also been shown to reduce anxiety-like behaviors in mice.
In immunology, DPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. DPA has also been shown to modulate the activity of immune cells, such as macrophages and T cells, and to enhance the immune response to bacterial infections.
作用机制
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of lipid mediators that play a crucial role in inflammation and pain. DPA has been shown to selectively inhibit COX-2, which is induced in response to inflammatory stimuli, while sparing COX-1, which is constitutively expressed and plays a role in maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects:
DPA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. DPA has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite. DPA has been shown to reduce anxiety-like behaviors in mice and to enhance the immune response to bacterial infections.
实验室实验的优点和局限性
DPA has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its ability to modulate the activity of the endocannabinoid system, and its ability to enhance the immune response to bacterial infections. However, DPA also has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on DPA, including its potential applications in cancer therapy, its role in modulating the activity of the endocannabinoid system, and its potential use as an immunomodulatory agent. Further research is needed to elucidate the exact mechanism of action of DPA and to determine its potential toxicity and side effects. Additionally, the development of more efficient synthesis methods and the optimization of DPA formulations for in vivo administration could enhance its potential as a therapeutic agent.
In conclusion, 2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide, or DPA, is a chemical compound with potent anti-inflammatory and analgesic effects that has potential applications in various fields, including cancer research, neuroscience, and immunology. Further research is needed to fully elucidate the mechanism of action of DPA and to determine its potential toxicity and side effects.
合成方法
The synthesis of DPA involves the reaction of 2,5-dimethylphenol with 2-naphthylacetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism to yield DPA as a white crystalline solid with a melting point of 138-140°C.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14-7-8-15(2)19(11-14)23-13-20(22)21-18-10-9-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDAATIGEKLDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)
![4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5865638.png)

![4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)

![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)


![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
